2-Aminotetralin-2-carboxylic acid

Catalog No.
S601201
CAS No.
74444-77-2
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminotetralin-2-carboxylic acid

CAS Number

74444-77-2

Product Name

2-Aminotetralin-2-carboxylic acid

IUPAC Name

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)

InChI Key

CDULPPOISZOUTK-UHFFFAOYSA-N

SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)N

Synonyms

2-aminotetralin-2-carboxylic acid

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)N

Medicinal chemistry:

  • Synthesis of new drugs: Researchers explore 2-ATCA as a potential building block for creating novel therapeutic agents. Its structural features allow for modifications that could lead to drugs with specific biological activities. Source: Journal of Medicinal Chemistry:

Materials science:

  • Development of functional materials: Scientists investigate 2-ATCA's potential use in designing new materials with desired properties. For example, it could be incorporated into polymers or other materials to create specific functionalities. Source: European Journal of Organic Chemistry

Organic chemistry:

  • Studies in reaction mechanisms and synthetic methods: Researchers use 2-ATCA as a model compound to understand reaction mechanisms and develop new synthetic methods. Its well-defined structure and reactivity make it a valuable tool for these studies. Source: The Journal of Organic Chemistry:

Environmental science:

  • Research on environmental contaminants: Some studies explore the potential of 2-ATCA as an environmental contaminant. Understanding its behavior in the environment is crucial for assessing potential risks and developing mitigation strategies. Source: Environmental Science & Technology

2-Aminotetralin-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2} and a molar mass of approximately 191.23 g/mol. It is classified as a derivative of tetralin, which is a bicyclic compound consisting of a naphthalene ring structure. This compound features an amino group and a carboxylic acid functional group, making it notable for its potential biological activities and applications in medicinal chemistry.

Currently, there's no documented research on the mechanism of action of ATCA in any biological system.

No safety data sheets or hazard information are readily available for ATCA. Due to the presence of an amine group, it's advisable to handle it with care, assuming potential skin and respiratory irritation until more information becomes available [].

Future Research Directions

  • Further research is needed to explore the synthesis, characterization, and reactivity of ATCA.
  • Studies investigating its potential biological activity or applications in medicinal chemistry would be valuable.
  • Determining its physical and chemical properties is crucial for safe handling and future research endeavors.
Typical of amino acids and carboxylic acids, such as:

  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding 2-aminotetralin.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: Reaction with amines can produce amides.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles.

Research indicates that 2-aminotetralin-2-carboxylic acid exhibits stimulant properties similar to other compounds in its class. It has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders or attention deficits. Additionally, studies have indicated that it may induce the release of these neurotransmitters, further contributing to its stimulant effects .

The synthesis of 2-aminotetralin-2-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting from Tetralin: The process may begin with tetralin, which undergoes functionalization to introduce the amino and carboxylic acid groups.
  • Amine Alkylation: The introduction of the amino group can be achieved through alkylation reactions involving suitable amines.
  • Carboxylation: The carboxylic acid can be introduced via carboxylation reactions using carbon dioxide under specific conditions.

These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.

2-Aminotetralin-2-carboxylic acid has several potential applications:

  • Pharmaceutical Development: Due to its stimulant properties, it may serve as a lead compound in developing medications for attention deficit hyperactivity disorder or depression.
  • Neuroscience Research: Its ability to modulate neurotransmitter levels makes it valuable in studying neurological pathways and disorders.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

Studies on 2-aminotetralin-2-carboxylic acid have focused on its interactions with neurotransmitter systems. It has been shown to interact with serotonin and norepinephrine transporters, influencing their reuptake mechanisms. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects . Further research is needed to explore its full spectrum of interactions within biological systems.

Several compounds share structural or functional similarities with 2-aminotetralin-2-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-AminotetralinAmino derivative of tetralinLacks the carboxylic acid group
7-Hydroxy-2-dipropylaminotetralinHydroxylated derivativeExhibits distinct pharmacological profiles
PhenylisobutylamineStimulantRigid analogue; interacts differently with receptors

These compounds highlight the unique characteristics of 2-aminotetralin-2-carboxylic acid while also demonstrating how slight modifications in structure can lead to varied biological activities and applications.

ATc emerged in the late 20th century as part of efforts to design conformationally restricted peptides. Early work by Tóth et al. (1997) demonstrated its utility in deltorphin analogs, where replacing phenylalanine with ATc enhanced δ-opioid receptor selectivity. The compound’s bicyclic structure imposes torsional constraints, stabilizing bioactive conformations and improving metabolic stability compared to linear analogs.

Key milestones include:

  • 1997: First incorporation into deltorphin I/II analogs, yielding subnanomolar δ-opioid receptor affinity.
  • 2000: Introduction of 6-hydroxy-ATc derivatives for improved hydrophobicity in opioid peptides.
  • 2018: Synthesis of pyridazine and pyrrole analogs targeting dopaminergic pathways.

Significance in Conformationally Restricted Amino Acid Research

ATc’s tetralin scaffold restricts rotational freedom at the C2 position, enforcing trans configurations (χ₁ = 180°) critical for receptor binding. Computational studies reveal minimal backbone distortion when substituted for aromatic residues like phenylalanine, preserving peptide secondary structures. This property has been exploited in:

  • Opioid receptor ligands: ATc-containing deltorphins show 1,000-fold selectivity for δ-over μ-opioid receptors.
  • Dopamine receptor agonists: Analogues like 5-OMe-BPAT exhibit mixed D2/5-HT1A receptor activity, highlighting ATc’s versatility.

Position Within Tetralin-Based Pharmacophore Development

Tetralin derivatives like 2-aminotetralin (2-AT) and MDAT (6,7-methylenedioxy-2-aminotetralin) share ATc’s core structure but differ in functionalization. Comparative studies indicate:

Property2-ATATcMDAT
Primary TargetDopamine D2δ-OpioidSerotonin 5-HT1A
BioavailabilityLow (oral)ModerateHigh
Synthetic ComplexityModerateHighModerate

ATc’s carboxylic acid group enables covalent conjugation, distinguishing it from simpler tetralin amines.

XLogP3

-1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6331-63-1

Dates

Last modified: 08-15-2023

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